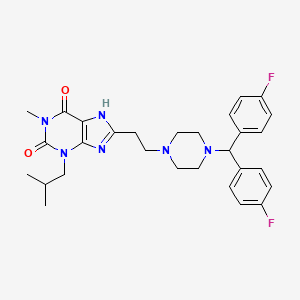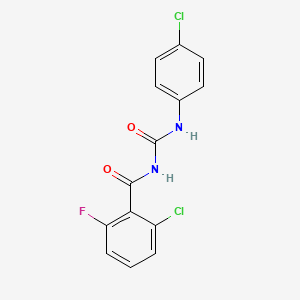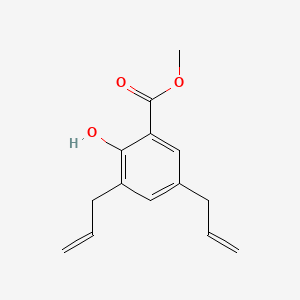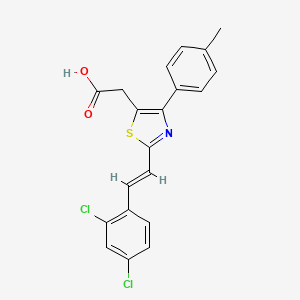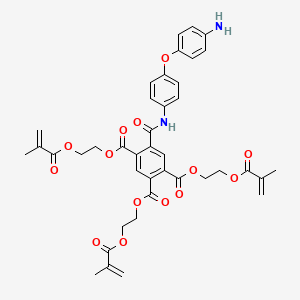
Tris(2-((2-methyl-1-oxoallyl)oxy)ethyl) 5-(((4-(4-aminophenoxy)phenyl)amino)carbonyl)benzene-1,2,4-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-((2-methyl-1-oxoallyl)oxy)ethyl) 5-(((4-(4-aminophenoxy)phenyl)amino)carbonyl)benzene-1,2,4-tricarboxylate is a complex organic compound characterized by its unique structure and functional groups. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of Tris(2-((2-methyl-1-oxoallyl)oxy)ethyl) 5-(((4-(4-aminophenoxy)phenyl)amino)carbonyl)benzene-1,2,4-tricarboxylate involves multiple steps. One typical method includes the reaction of 3-chloro-2-hydroxypropylphthalate with 2-methylpropanone in the presence of a base to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tris(2-((2-methyl-1-oxoallyl)oxy)ethyl) 5-(((4-(4-aminophenoxy)phenyl)amino)carbonyl)benzene-1,2,4-tricarboxylate has a wide range of applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the development of bioactive compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its stability and reactivity
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can act as a catalyst, facilitating various chemical reactions by lowering the activation energy. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.
Comparaison Avec Des Composés Similaires
Compared to similar compounds, Tris(2-((2-methyl-1-oxoallyl)oxy)ethyl) 5-(((4-(4-aminophenoxy)phenyl)amino)carbonyl)benzene-1,2,4-tricarboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- Benzyldimethyl [2-[(1-oxoallyl)oxy]ethyl]ammonium chloride
- Benzyldimethyl [2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride These compounds share some structural similarities but differ in their specific functional groups and reactivity, making this compound unique in its applications and properties.
Propriétés
Numéro CAS |
93951-26-9 |
|---|---|
Formule moléculaire |
C40H40N2O14 |
Poids moléculaire |
772.7 g/mol |
Nom IUPAC |
tris[2-(2-methylprop-2-enoyloxy)ethyl] 5-[[4-(4-aminophenoxy)phenyl]carbamoyl]benzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C40H40N2O14/c1-23(2)35(44)50-15-18-53-38(47)31-22-33(40(49)55-20-17-52-37(46)25(5)6)32(39(48)54-19-16-51-36(45)24(3)4)21-30(31)34(43)42-27-9-13-29(14-10-27)56-28-11-7-26(41)8-12-28/h7-14,21-22H,1,3,5,15-20,41H2,2,4,6H3,(H,42,43) |
Clé InChI |
YFJHYYOIUUAIFS-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCCOC(=O)C1=CC(=C(C=C1C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)N)C(=O)OCCOC(=O)C(=C)C)C(=O)OCCOC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


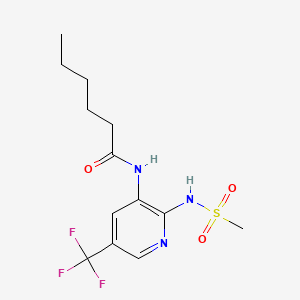

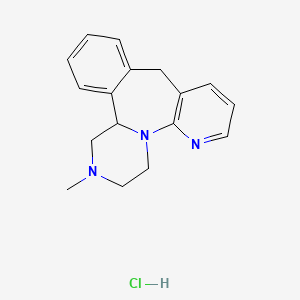
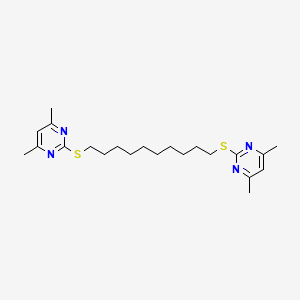
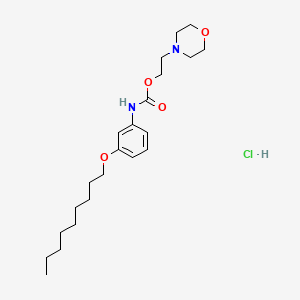
![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol](/img/structure/B15186634.png)
